molecular formula C28H24N2O6 B2511319 ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate CAS No. 1114650-49-5

ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate

Cat. No.: B2511319
CAS No.: 1114650-49-5
M. Wt: 484.508
InChI Key: OWQXPNHUQTWVAH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a benzodioxole moiety, and an ester functional group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, the introduction of the benzodioxole moiety, and the esterification process. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the quinoline intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of suitable catalysts

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate can be compared with other quinoline derivatives and benzodioxole-containing compounds:

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their functional groups and biological activity.

    Benzodioxole-Containing Compounds: Compounds like piperonyl butoxide, which is used as a pesticide synergist, contain the benzodioxole moiety but have different applications and mechanisms of action.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from other related compounds.

Properties

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-(4-methylphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-3-33-28(32)19-8-10-22-21(12-19)25(14-23(30-22)18-6-4-17(2)5-7-18)34-15-27(31)29-20-9-11-24-26(13-20)36-16-35-24/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQXPNHUQTWVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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